(Ethoxycarbonylmethyl)dimethylsulfonium bromide

概述

描述

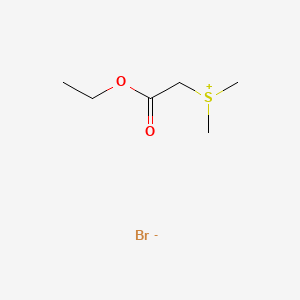

(Ethoxycarbonylmethyl)dimethylsulfonium bromide is an organic compound with the molecular formula C6H13BrO2S. It is a sulfonium salt, characterized by the presence of a sulfonium ion (S+) bonded to an ethoxycarbonylmethyl group and two methyl groups. This compound is used in various chemical reactions and has applications in scientific research, particularly in the synthesis of other organic compounds.

准备方法

Synthetic Routes and Reaction Conditions

(Ethoxycarbonylmethyl)dimethylsulfonium bromide can be synthesized through the reaction of dimethyl sulfide with ethyl bromoacetate. The reaction typically occurs in the presence of a base, such as sodium hydroxide, which facilitates the nucleophilic substitution reaction. The general reaction scheme is as follows:

CH3S(CH3)2+BrCH2COOCH2CH3→(Ethoxycarbonylmethyl)dimethylsulfonium bromide

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. Industrial production may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity.

化学反应分析

Types of Reactions

(Ethoxycarbonylmethyl)dimethylsulfonium bromide undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles, leading to the formation of different sulfonium salts.

Cyclopropanation: It can be used in cyclopropanation reactions, where it reacts with alkenes to form cyclopropane derivatives.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include hydroxide ions, alkoxides, and amines. The reactions typically occur in polar solvents such as water or alcohols.

Cyclopropanation: This reaction often requires the presence of a catalyst, such as a transition metal complex, and occurs under mild conditions.

Major Products Formed

Nucleophilic Substitution: The major products are new sulfonium salts with different substituents replacing the bromide ion.

Cyclopropanation: The major products are cyclopropane derivatives, which are valuable intermediates in organic synthesis.

科学研究应用

Applications in Organic Synthesis

This sulfonium salt is utilized in various organic synthesis reactions, particularly in the formation of chiral compounds. A key application includes:

- Nucleophilic Dearomatization : The compound has been employed in the nucleophilic dearomatization of pyridines, leading to products with high diastereo- and enantioselectivities. For instance, when reacted with thiolates in DMF using NaH as a base, it yields carbamate-type protecting groups efficiently .

Table 1: Summary of Organic Reactions Involving (Ethoxycarbonylmethyl)dimethylsulfonium Bromide

| Reaction Type | Substrate Type | Products Obtained | Yield (%) | Enantioselectivity |

|---|---|---|---|---|

| Nucleophilic Dearomatization | Pyridines | Chiral piperidines | Good | High |

| Borylation | Quinoline derivatives | 1,2-Dihydroquinolines | Excellent | High |

Semiconductor Processing

In semiconductor manufacturing, this compound is recognized for its effectiveness as a resist stripper and corrosion inhibitor during chemical mechanical planarization (CMP). Its use helps in:

- Removing Resists and Etching Residues : The compound provides a method for removing polymeric residues from semiconductor substrates without damaging the underlying materials, especially copper .

Table 2: Performance of this compound in Semiconductor Applications

| Application | Material Type | Effectiveness |

|---|---|---|

| Resist Stripping | Copper substrates | High |

| Etching Residue Removal | Aluminum | Moderate |

| Corrosion Inhibition | Various metals | Effective |

Pharmaceutical Applications

The compound has potential pharmaceutical applications due to its ability to modify biological molecules. It has been investigated for:

- Antimycobacterial Activity : Studies have explored its use in synthesizing compounds that exhibit antimycobacterial properties, contributing to drug development against tuberculosis .

Case Study: Antimycobacterial Efficacy

In a study involving BALB/c mice infected with Mycobacterium tuberculosis, compounds derived from this compound were tested for efficacy. Results indicated varying degrees of effectiveness compared to standard treatments like rifampin and ethambutol, highlighting the need for further optimization .

作用机制

The mechanism of action of (Ethoxycarbonylmethyl)dimethylsulfonium bromide involves the formation of a sulfonium ion, which is highly reactive and can participate in various nucleophilic substitution and cyclopropanation reactions. The sulfonium ion acts as an electrophile, attracting nucleophiles and facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile.

相似化合物的比较

Similar Compounds

Trimethylsulfonium Bromide: Similar in structure but lacks the ethoxycarbonylmethyl group.

Trimethylsulfoxonium Iodide: Contains a sulfoxonium ion instead of a sulfonium ion.

Dimethylsulfonium Methylide: A ylide with different reactivity and applications.

Uniqueness

(Ethoxycarbonylmethyl)dimethylsulfonium bromide is unique due to the presence of the ethoxycarbonylmethyl group, which imparts distinct reactivity and allows for specific applications in organic synthesis and catalysis. Its ability to participate in cyclopropanation reactions and form α-sulfanyl-β-amino acid derivatives sets it apart from other sulfonium salts.

生物活性

(Ethoxycarbonylmethyl)dimethylsulfonium bromide, a sulfonium salt with the molecular formula CHBrOS, has garnered attention in various fields of research due to its biological activity and potential therapeutic applications. This article delves into the compound's biological properties, synthesis, and relevant case studies, supported by data tables and research findings.

- Molecular Weight : 229.132 g/mol

- CAS Number : 5187-82-6

- Melting Point : Approximately 80°C (decomposition)

- Sensitivity : Hygroscopic

- IUPAC Name : (2-ethoxy-2-oxoethyl)-dimethylsulfanium bromide

| Property | Value |

|---|---|

| Molecular Formula | CHBrOS |

| Molecular Weight | 229.132 g/mol |

| Melting Point | ∼80°C (decomposition) |

| Percent Purity | 98% |

The biological activity of this compound is primarily attributed to its role as a precursor in the synthesis of biologically active compounds. It has been utilized in the synthesis of α-sulfanyl-β-amino acid derivatives, which exhibit significant biological properties, including antimicrobial and anti-inflammatory effects .

Synthesis and Derivatization

The compound has been employed in various synthetic pathways, particularly in nucleophilic dearomatization reactions. These reactions yield products with enhanced biological activity, showcasing the compound's versatility as a building block in medicinal chemistry .

1. Wound Healing

Research indicates that this compound may influence wound healing processes. It acts on specific cell-surface receptors to promote cellular proliferation and migration, which are crucial for effective wound repair .

2. Fibrosis Treatment

The compound's antagonistic effects on lysophosphatidic acid (LPA) signaling pathways have been linked to potential therapeutic applications in treating various forms of fibrosis, including pulmonary and hepatic fibrosis. Studies have shown that LPA receptor antagonists can significantly reduce fibrosis progression in animal models .

Case Study 1: Antifibrotic Activity

A study demonstrated that this compound effectively reduced fibrosis markers in idiopathic pulmonary fibrosis models. The LPA1 receptor was identified as a key target, with knockout studies indicating protection against bleomycin-induced lung fibrosis .

Case Study 2: Antimicrobial Properties

In another investigation, derivatives synthesized from this compound exhibited notable antimicrobial activity against various pathogens. The mechanism was attributed to the disruption of microbial cell membranes .

Research Findings Summary

Recent studies highlight the compound's multifaceted biological activities:

- Cell Proliferation : Promotes cell growth and migration.

- Wound Healing : Enhances healing through cellular signaling pathways.

- Antifibrotic Effects : Potential treatment for fibrotic diseases by targeting LPA receptors.

- Antimicrobial Activity : Effective against a range of microbial pathogens.

属性

IUPAC Name |

(2-ethoxy-2-oxoethyl)-dimethylsulfanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O2S.BrH/c1-4-8-6(7)5-9(2)3;/h4-5H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXFPTJYKYKVENJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C[S+](C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50966203 | |

| Record name | (2-Ethoxy-2-oxoethyl)(dimethyl)sulfanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50966203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5187-82-6 | |

| Record name | Sulfonium, (2-ethoxy-2-oxoethyl)dimethyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5187-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfonium, (carbethoxymethyl)dimethyl-, bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005187826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfonium, bromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122299 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-Ethoxy-2-oxoethyl)(dimethyl)sulfanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50966203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-ethoxy-2-oxoethyl)dimethylsulphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.608 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。